molecular formula C20H32O4 B1626621 7-Deacetyl-1,9-dideoxyforskolin from Coleus forskohlii CAS No. 64657-19-8

7-Deacetyl-1,9-dideoxyforskolin from Coleus forskohlii

Cat. No. B1626621
CAS RN: 64657-19-8
M. Wt: 336.5 g/mol
InChI Key: PNQDGVYRLQBNOL-GPRZKFDUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Deacetyl-1,9-dideoxyforskolin from Coleus forskohlii is a natural product found in Plectranthus barbatus with data available.

Scientific Research Applications

Chemical Composition and Isolation

  • Chemical Isolation : A study identified various labdane diterpenoids in Coleus forskohlii, including 6-acetyl-1-deoxyforskolin and 6-acetyl-1,9-dideoxyforskolin. These compounds were isolated using chromatographic techniques and spectroscopic methods, highlighting the complex chemical composition of the plant (Xu & Kong, 2006).

Pharmacological Applications

  • Drug Metabolism Induction : Forskolin and its analogs like 1,9-dideoxyforskolin can induce CYP3A gene expression, functioning as agonists of the pregnane X receptor. This suggests potential applications in influencing drug metabolism (Ding & Staudinger, 2005).
  • Antifungal Activity : Different solvent extracts of Coleus forskohlii, containing compounds like 1,9-dideoxy-7-deacetylforskohlin, demonstrated significant antifungal effects, especially against Candida albicans. This suggests potential applications in developing antifungal pharmaceuticals (D.S. & Lakshmankumar, 2015).

Biochemical Analysis and Structural Studies

  • Bioactive Compound Analysis : Studies on the minor diterpenes from Coleus forskohlii, including the structural analysis of compounds like 1,9-dideoxy coleonol-B, provide insights into the plant's biochemical profile, crucial for understanding its therapeutic potential (Roy et al., 1993).

Impact on Cytochrome P450 Induction

  • Cytochrome P450 Induction : A study evaluating the effect of Coleus forskohlii and its constituents, including 1,9-dideoxyforskolin, on cytochrome P450 mRNA expression, found no significant induction. This suggests a low potential for herb-drug interactions based on CYP450 induction (Nagarajappa et al., 2015).

properties

CAS RN

64657-19-8

Product Name

7-Deacetyl-1,9-dideoxyforskolin from Coleus forskohlii

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-5,6-dihydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one

InChI

InChI=1S/C20H32O4/c1-7-18(4)11-12(21)14-19(5)10-8-9-17(2,3)15(19)13(22)16(23)20(14,6)24-18/h7,13-16,22-23H,1,8-11H2,2-6H3/t13-,14+,15-,16-,18-,19+,20-/m0/s1

InChI Key

PNQDGVYRLQBNOL-GPRZKFDUSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1[C@@H]([C@@H]([C@@]3([C@@H]2C(=O)C[C@](O3)(C)C=C)C)O)O)(C)C

SMILES

CC1(CCCC2(C1C(C(C3(C2C(=O)CC(O3)(C)C=C)C)O)O)C)C

Canonical SMILES

CC1(CCCC2(C1C(C(C3(C2C(=O)CC(O3)(C)C=C)C)O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Deacetyl-1,9-dideoxyforskolin from Coleus forskohlii
Reactant of Route 2
7-Deacetyl-1,9-dideoxyforskolin from Coleus forskohlii
Reactant of Route 3
7-Deacetyl-1,9-dideoxyforskolin from Coleus forskohlii
Reactant of Route 4
7-Deacetyl-1,9-dideoxyforskolin from Coleus forskohlii
Reactant of Route 5
7-Deacetyl-1,9-dideoxyforskolin from Coleus forskohlii
Reactant of Route 6
7-Deacetyl-1,9-dideoxyforskolin from Coleus forskohlii

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.